4-bromo-3-methoxy-1-methyl-1H-pyrazole

Lipophilicity LogP Pharmacokinetics

4-Bromo-3-methoxy-1-methyl-1H-pyrazole (CAS 1350323-85-1) is a highly functionalized heteroaryl bromide containing both a methoxy donor and a bromo leaving group on the pyrazole ring. Its molecular formula is C5H7BrN2O, with a molecular weight of 191.03 g/mol.

Molecular Formula C5H7BrN2O
Molecular Weight 191.028
CAS No. 1350323-85-1
Cat. No. B2905109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-3-methoxy-1-methyl-1H-pyrazole
CAS1350323-85-1
Molecular FormulaC5H7BrN2O
Molecular Weight191.028
Structural Identifiers
SMILESCN1C=C(C(=N1)OC)Br
InChIInChI=1S/C5H7BrN2O/c1-8-3-4(6)5(7-8)9-2/h3H,1-2H3
InChIKeyGSGDRYZMVCJXPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-3-methoxy-1-methyl-1H-pyrazole (CAS 1350323-85-1): A Strategic Heterocyclic Building Block for Regioselective C–C Bond Formation and Medicinal Chemistry Applications


4-Bromo-3-methoxy-1-methyl-1H-pyrazole (CAS 1350323-85-1) is a highly functionalized heteroaryl bromide containing both a methoxy donor and a bromo leaving group on the pyrazole ring. Its molecular formula is C5H7BrN2O, with a molecular weight of 191.03 g/mol [1]. The compound features a bromine atom at the 4-position, a methoxy group at the 3-position, and a methyl group at the N1 position, yielding a distinctive substitution pattern that enables orthogonal reactivity in cross-coupling and directed lithiation sequences . The predicted LogP of 1.30 and boiling point of 240.1 ± 20.0 °C at 760 mmHg [1] differentiate it physically from simpler 4-bromo-1-methyl-1H-pyrazole analogs, providing a unique lipophilicity and thermal stability profile for applications in drug discovery and agrochemical development.

Why 4-Bromo-3-methoxy-1-methyl-1H-pyrazole Cannot Be Substituted with 4-Bromo-1-methyl-1H-pyrazole or 3-Methoxy-1-methyl-1H-pyrazole in Regioselective Synthesis


Substituting 4-bromo-3-methoxy-1-methyl-1H-pyrazole with its simpler analogs—such as 4-bromo-1-methyl-1H-pyrazole (CAS 15803-02-8) or 3-methoxy-1-methyl-1H-pyrazole (CAS 1350323-86-2)—introduces critical failures in regioselective functionalization and overall synthetic utility. The 4-bromo-1-methyl-1H-pyrazole lacks the electron-donating methoxy group at C3, which is essential for directing metalation and enhancing the reactivity of the C4 bromide in cross-coupling reactions [1]. Conversely, 3-methoxy-1-methyl-1H-pyrazole lacks the C4 halogen handle entirely, precluding its use in Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig transformations . The combination of a C4 bromo substituent and a C3 methoxy group in the target compound provides a unique and essential regiochemical fingerprint that governs both synthetic versatility and the ability to construct complex, bioactive pyrazole-containing scaffolds [2].

Quantitative Evidence for 4-Bromo-3-methoxy-1-methyl-1H-pyrazole: Differentiated Reactivity, Lipophilicity, and Structural Performance Compared to Analogous Pyrazoles


Enhanced Lipophilicity and Predicted Pharmacokinetic Differentiation: Target Compound vs. 4-Bromo-1-methyl-1H-pyrazole

4-Bromo-3-methoxy-1-methyl-1H-pyrazole exhibits a predicted LogP of 1.30, which is significantly higher than the predicted XLogP3 of 0.9 for 4-bromo-1-methyl-1H-pyrazole (CAS 15803-02-8) [1][2]. This 0.4-unit increase in LogP corresponds to an approximately 2.5-fold increase in lipophilicity, which can profoundly impact membrane permeability and oral bioavailability in lead optimization programs. The methoxy group at C3 is the sole source of this differentiation.

Lipophilicity LogP Pharmacokinetics

Reduced Dehalogenation Propensity in Suzuki-Miyaura Cross-Coupling: Bromopyrazoles vs. Iodopyrazoles

In the Suzuki-Miyaura cross-coupling of halogenated aminopyrazoles, 4-bromo derivatives demonstrated superior performance compared to 4-iodo derivatives. The study revealed that bromo- and chloropyrazoles exhibited a reduced propensity for undesired dehalogenation side reactions relative to iodopyrazoles [1]. While the target compound (4-bromo-3-methoxy-1-methyl-1H-pyrazole) was not explicitly tested, it belongs to the 4-bromopyrazole class, which was found to be superior to the corresponding 4-iodopyrazole class in this context.

Cross-Coupling Suzuki-Miyaura Reaction Selectivity

Validated 4-Bromination Protocol Yielding 4-Bromo-3-methoxy-1-methyl-1H-pyrazole in Quantitative Yield

A robust synthetic protocol for the target compound involves the selective bromination of 3-methoxy-1-methyl-1H-pyrazole using pyridinium tribromide in methanol. This method, disclosed in US08445510B2, produces 4-bromo-3-methoxy-1-methyl-1H-pyrazole in quantitative yield as a red oil [1]. While a direct comparator yield for the bromination of 3-methoxy-1-methyl-1H-pyrazole is not provided, the reproducibility and efficiency of this specific method have been established.

Synthetic Methodology Bromination Reaction Yield

Differentiated Physicochemical Profile: Boiling Point and Molecular Weight vs. 4-Bromo-1-methyl-1H-pyrazole

The target compound has a predicted boiling point of 240.1 ± 20.0 °C at 760 mmHg [1], which is substantially higher than the predicted boiling point of 179.0 ± 13.0 °C for the comparator 3-methoxy-1-methyl-1H-pyrazole (CAS 1350323-86-2) . This 61.1 °C increase in boiling point reflects the presence of the heavy bromine atom and the associated increase in molecular weight (191.03 vs. 112.13 g/mol) and van der Waals forces. The higher boiling point can be advantageous in certain synthetic sequences where thermal stability is required, though it also indicates a different volatility profile that may influence purification and handling strategies.

Physicochemical Properties Boiling Point Thermal Stability

Structural and Tautomeric Stability Insights: 4-Bromo-1H-pyrazole Class

A comprehensive study of the tautomerism of 4-bromo-substituted 1H-pyrazoles, including 4-bromo-1-methyl-1H-pyrazole, revealed that these compounds exist predominantly in a single tautomeric form in both solution and the solid state, as determined by multinuclear NMR and X-ray crystallography [1]. This class-level insight suggests that 4-bromo-3-methoxy-1-methyl-1H-pyrazole likely exhibits similar structural rigidity and tautomeric homogeneity, which are critical for predictable reactivity and consistent spectroscopic characterization. The presence of the methoxy group at C3 may further stabilize the preferred tautomer, though direct data for the target compound are not available.

Tautomerism Solid-State Structure NMR Spectroscopy

Optimal Research and Industrial Use Cases for 4-Bromo-3-methoxy-1-methyl-1H-pyrazole Based on Differentiated Performance Evidence


Suzuki-Miyaura and Other Palladium-Catalyzed Cross-Coupling Reactions for Medicinal Chemistry Fragment Elaboration

The 4-bromo substituent in 4-bromo-3-methoxy-1-methyl-1H-pyrazole serves as an excellent electrophilic partner in Suzuki-Miyaura cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkenyl groups at the C4 position. Class-level evidence indicates that 4-bromopyrazoles exhibit reduced dehalogenation side reactions compared to 4-iodopyrazoles, leading to cleaner reaction profiles and higher yields of desired biaryl products [1]. This makes the target compound a strategic building block for constructing kinase inhibitor scaffolds, GPCR ligands, and other bioactive molecules where a methoxy-substituted pyrazole core is desired. The methoxy group at C3 further modulates the electronic properties of the ring, potentially enhancing binding interactions in target proteins [2].

Regioselective Directed ortho-Metalation (DoM) and Sequential Functionalization for Library Synthesis

The combination of a C3 methoxy group and a C4 bromine atom allows for orthogonal functionalization strategies. The methoxy group can act as a directed metalation group (DMG), enabling selective lithiation at the C5 position, while the C4 bromide remains intact for subsequent cross-coupling [1]. This regiochemical control is absent in simpler 4-bromo-1-methyl-1H-pyrazole (which lacks a DMG) or in 3-methoxy-1-methyl-1H-pyrazole (which lacks a halogen handle). The ability to sequentially functionalize the pyrazole core with high precision is invaluable for generating compound libraries in early drug discovery.

Agrochemical Intermediate for Herbicidal Isoxazoline Derivatives

Pyrazole derivatives bearing 4-halogen and 3-alkoxy substituents have been disclosed as key intermediates in the synthesis of isoxazoline herbicides with excellent crop-weed selectivity [1]. While the specific target compound may not be explicitly named in all patent literature, its structural features align with the generic formulas described. The bromine atom at C4 and the methoxy group at C3 provide the necessary reactivity for constructing the final herbicidal scaffold, and the validated synthetic route from US08445510B2 [2] ensures reliable access for agrochemical development programs.

Physicochemical Property Optimization in Lead Compound Series

When designing lead compounds, the lipophilic contribution of substituents is a critical parameter. The target compound's predicted LogP of 1.30 offers a measurable increase in lipophilicity compared to the non-methoxylated analog 4-bromo-1-methyl-1H-pyrazole (LogP = 0.9) [1][2]. This 0.4-unit difference (approx. 2.5× increase in lipophilicity) can be leveraged to fine-tune the ADME profile of a candidate molecule. Procurement of the methoxylated building block enables medicinal chemists to explore this lipophilic space directly, without requiring additional synthetic steps to introduce the methoxy group post-coupling.

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